![molecular formula C6H12O5 B3271585 alpha-D-Quinovopyranose CAS No. 551-63-3](/img/structure/B3271585.png)
alpha-D-Quinovopyranose
Overview
Description
Alpha-D-Quinovopyranose is the pyranose form of D-quinovose with an α-configuration at the anomeric position . It is a small molecule that belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a six-carbon containing moiety .
Molecular Structure Analysis
The molecular structure of alpha-D-Quinovopyranose is characterized by a six-carbon sugar unit in a pyranose form. The chemical formula is C6H12O5 . The average weight is 164.1565 and the monoisotopic weight is 164.068473494 .Physical And Chemical Properties Analysis
Alpha-D-Quinovopyranose is a small molecule with a chemical formula of C6H12O5. Its average weight is 164.1565 and the monoisotopic weight is 164.068473494 .Scientific Research Applications
1. Sulfolipid Biosynthesis in Chloroplasts
Alpha-D-Quinovopyranose plays a role in sulfolipid biosynthesis within chloroplasts. A study synthesized different nucleoside 5'-diphospho-sulfoquinovoses, including 6-Sulfo-alpha-D-quinovopyranosyl phosphate, which were used to investigate sulfolipid biosynthesis by chloroplasts. The research found that sulfolipid biosynthesis in chloroplasts is catalyzed by a specific enzyme and does not rise significantly with the addition of exogenous sulfosugar nucleotides (Heinz et al., 1989).
2. Synthesis of Sugar Clusters
Alpha-D-Quinovopyranose has been utilized in the synthesis of complex sugar clusters. For instance, the linear tetrasaccharide α-D-fucopyranosyl-(1→4)-α-D-fucopyranosyl-(1→4)-α-D-quinovopyranosyl-(1→4)-D-quinovopyranose was synthesized using alpha-D-Quinovopyranose. This compound is part of the sugar cluster of asterosaponin A from the starfish, indicating its significance in marine biochemistry (Koto, Kusunoki, & Hirooka, 2000).
3. Characterization of Alpha-D-Galactosidase
In a study focusing on the extracellular alpha-d-galactosidase from Talaromyces flavus, alpha-D-Quinovopyranose (quinovose) was used as a specific inducer. The study highlighted the unusual acceptor specificity of this enzyme and its activity on different substrates. This research enhances the understanding of enzyme specificity and potential biotechnological applications (Simerská et al., 2007).
4. Triterpenoid Saponins Research
Alpha-D-Quinovopyranose was identified as part of the structure of new triterpenoid saponins isolated from various plant species. These compounds have potential medicinal applications and contribute to the understanding of plant biochemistry and phytochemistry (Pöllmann et al., 1997).
5. Inhibitor of DNA Polymerases and HIV-Reverse Transcriptase
A study isolated a sulfolipid, belonging to the 6-sulfo-alpha-D-quinovopyranosyl-(1→3')-1',2'-diacylglycerol class, from a marine red alga as a potent inhibitor of eukaryotic DNA polymerases and HIV-reverse transcriptase type 1. This highlights its potential application in medical research and drug development (Ohta et al., 1998).
Safety And Hazards
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-DVKNGEFBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312192 | |
Record name | 6-Deoxy-α-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-D-Quinovopyranose | |
CAS RN |
551-63-3, 7658-08-4 | |
Record name | 6-Deoxy-α-D-glucopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=551-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-D-Quinovopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-D-quinovopyranose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03773 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-Deoxy-α-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-D-QUINOVOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68BDH91OBS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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